

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxybenzonitrile

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Compound of Interest

Compound Name: 2,6-Dimethoxybenzonitrile

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Introduction

2,6-Dimethoxybenzonitrile, a substituted aromatic nitrile, serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its chemical structure, characterized by a nitrile group and two methoxy groups positioned ortho to each other on a benzene ring, imparts unique reactivity and properties that are leveraged in the fields of medicinal chemistry, materials science, and fine chemical manufacturing. This technical guide provides a comprehensive overview of the core chemical and physical properties of **2,6-Dimethoxybenzonitrile**, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics to support its application in research and development.

Core Chemical and Physical Properties

2,6-Dimethoxybenzonitrile is a white to off-white crystalline solid at room temperature. The presence of the electron-withdrawing nitrile group and the electron-donating methoxy groups influences the electron density distribution of the aromatic ring, which in turn governs its reactivity in various chemical transformations.

Table 1: Physical and Chemical Properties of **2,6-Dimethoxybenzonitrile**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ NO ₂	[1] [2]
Molecular Weight	163.17 g/mol	[1] [2]
CAS Number	16932-49-3	[1]
Melting Point	118-123 °C	[2]
Boiling Point	310 °C	[2] [3]
Appearance	White to off-white crystalline solid	
Solubility	Soluble in organic solvents such as chloroform and diethyl ether.	
InChI	InChI=1S/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H3	[1]
InChIKey	XHAKSSLDJIEDH-UHFFFAOYSA-N	[1]
Canonical SMILES	COC1=CC=CC(=C1OC)C#N	

Spectroscopic Data

The structural elucidation and purity assessment of **2,6-Dimethoxybenzonitrile** are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak-by-peak data from a single definitive source is not readily available in the aggregated search results, typical chemical shifts for the protons and carbons in **2,6-Dimethoxybenzonitrile** can be predicted based on its structure and data for similar compounds.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **2,6-Dimethoxybenzonitrile**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^1H	~ 7.4 - 7.6	Triplet	Aromatic proton at C4
~ 6.6 - 6.8	Doublet	Aromatic protons at C3 and C5	
~ 3.9	Singlet	Methoxy protons	
^{13}C	~ 162	Singlet	Aromatic carbons attached to methoxy groups (C2, C6)
~ 134	Singlet	Aromatic carbon at C4	
~ 117	Singlet	Nitrile carbon	
~ 105	Singlet	Aromatic carbons at C3 and C5	
~ 100	Singlet	Aromatic carbon attached to the nitrile group (C1)	
~ 56	Singlet	Methoxy carbons	

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Dimethoxybenzonitrile** exhibits characteristic absorption bands corresponding to its functional groups.[\[1\]](#)[\[4\]](#)

Table 3: Key IR Absorption Bands for **2,6-Dimethoxybenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2230	Strong	C≡N stretching of the nitrile group
~ 2840-3000	Medium	C-H stretching of the methoxy and aromatic groups
~ 1580-1600	Medium-Strong	C=C stretching of the aromatic ring
~ 1250-1300	Strong	Asymmetric C-O-C stretching of the methoxy groups
~ 1020-1080	Strong	Symmetric C-O-C stretching of the methoxy groups

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2,6-Dimethoxybenzonitrile** shows a prominent molecular ion peak and characteristic fragmentation patterns.[\[5\]](#)

Table 4: Key Mass Spectrometry Data for **2,6-Dimethoxybenzonitrile** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
163	~ 100	[M] ⁺ (Molecular Ion)
148	~ 80	[M - CH ₃] ⁺
120	~ 40	[M - CH ₃ - CO] ⁺
102	~ 30	[M - CH ₃ - CO - H ₂ O] ⁺
77	~ 25	[C ₆ H ₅] ⁺

Experimental Protocols

Synthesis of 2,6-Dimethoxybenzonitrile

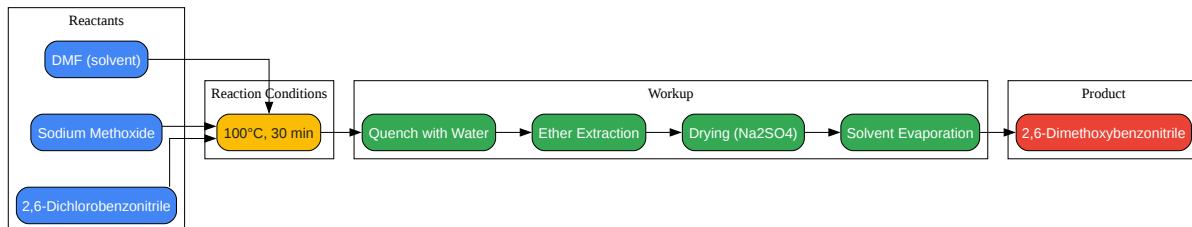
A common method for the synthesis of **2,6-Dimethoxybenzonitrile** involves the nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with sodium methoxide.[6]

Materials:

- 2,6-Dichlorobenzonitrile
- Sodium methoxide (80%)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,6-dichlorobenzonitrile (2.00 mmol, 0.3440 g) and 80% sodium methoxide (4.00 mmol, 0.2701 g) in 5 mL of dried DMF.[6]
- Heat the reaction mixture to 100°C and stir for 30 minutes.[6]
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction solution into 5 mL of water.
- Separate the organic layer. Extract the aqueous layer three times with 5 mL of diethyl ether. [6]
- Combine the organic layers and dry with anhydrous Na_2SO_4 .[6]
- Evaporate the organic solvent under reduced pressure to obtain the crude product.
- The resulting solid can be further purified by recrystallization or column chromatography.



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